45Wth93jbl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 45Wth93jbl involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions . The chlorophenyl and cyanophenyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and cyanide sources . The final steps involve the coupling of these intermediates to form the complete molecule, followed by purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
45Wth93jbl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, cyanides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
45Wth93jbl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 45Wth93jbl involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
AZD-9291: Another pyrazolo[3,4-d]pyrimidine derivative with similar structural features.
AZD-3759: Shares the chlorophenyl and cyanophenyl groups, but differs in its core structure.
Uniqueness
45Wth93jbl stands out due to its unique combination of functional groups and its specific molecular interactions . This makes it a valuable tool for studying complex biological processes and developing new therapeutic agents .
Properties
CAS No. |
1207830-66-7 |
---|---|
Molecular Formula |
C23H21ClN8O4 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
(2S)-2-[1-(2-chloro-6-cyanophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-[(2R)-1-hydroxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)propanamide |
InChI |
InChI=1S/C23H21ClN8O4/c1-13-7-27-19(9-26-13)31-22(34)18(11-35-14(2)10-33)36-23-16-8-30-32(21(16)28-12-29-23)20-15(6-25)4-3-5-17(20)24/h3-5,7-9,12,14,18,33H,10-11H2,1-2H3,(H,27,31,34)/t14-,18+/m1/s1 |
InChI Key |
KZZAQWDCTIJMOX-KDOFPFPSSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)[C@H](CO[C@H](C)CO)OC2=NC=NC3=C2C=NN3C4=C(C=CC=C4Cl)C#N |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C(COC(C)CO)OC2=NC=NC3=C2C=NN3C4=C(C=CC=C4Cl)C#N |
Origin of Product |
United States |
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